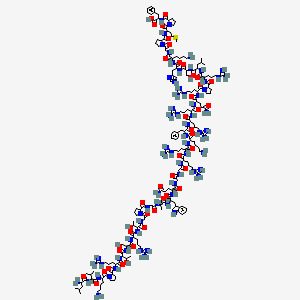
Apelin-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apelin-36 is an endogenous ligand for the G protein-coupled receptor APJ . It is widely expressed in various organs such as the heart, lung, kidney, liver, adipose tissue, gastrointestinal tract, brain, adrenal glands, endothelium, and human plasma .
Synthesis Analysis
The apelin gene encodes a pre-pro-protein that is processed into a number of regulatory hormones . The natural apelin peptide is processed from the C-terminal portion of a precursor protein consisting of 77 amino acid residues .Molecular Structure Analysis
Apelin-36 contains distinct structural features that aid in ligand recognition and activation of the receptor . Site-directed mutagenesis and structure-based studies have revealed the involvement of extracellular and transmembrane regions of the receptor in binding to the peptide isoforms .Chemical Reactions Analysis
Apelin-36 has been linked to two major types of biological activities: cardiovascular and metabolic . It can mediate a range of effects on various diseases, and is upregulated in lipopolysaccharide (LPS)‑induced acute lung injury (ALI) .Physical And Chemical Properties Analysis
Apelin-36 is an endogenous APJ receptor agonist . It shows high affinity to human APJ receptors expressed in HEK 293 cells .Scientific Research Applications
Cardioprotective Effects
Apelin-36 is known to have cardioprotective effects . It is a native cardioprotective agent that the body synthesizes to create atheroprotective, antihypertensive, and regenerative effects . By antagonizing the RAA system, apelin could play an important role in heart failure and hypertension .
Myocardial Protection
Apelin-36 is involved in myocardial protection against ischemia/reperfusion injury, post-ischemic remodeling, and myocardial fibrosis . A small number of studies even suggest that serum apelin levels may be involved in the development of life-threatening arrhythmias .
Therapeutic Applications
The therapeutic index of apelin is unknown but is anticipated to be favorable based on the small number of studies . If larger studies can be performed, it is possible that apelin-mediated drug treatment may play a major role for a large number of patients worldwide in the future .
Anti-inflammatory and Anti-fibrotic Actions
The apelin system appears to protect against arrhythmias, inhibits thrombosis, and has broad anti-inflammatory and anti-fibrotic actions . It also promotes aqueous diuresis through direct and indirect (central) effects in the kidney .
Metabolic Diseases Treatment
The apelin system offers therapeutic promise for a range of cardiovascular, kidney, and metabolic diseases . This review will discuss current cardiovascular disease targets of the apelin system and future clinical utility of apelin receptor agonism .
Mechanism of Action
Target of Action
Apelin-36 is an endogenous ligand for the Apelin receptor (APJ) . The APJ receptor is a member of the family A of G-protein-coupled receptors (GPCRs) and is involved in a range of physiological and pathological functions . The APJ receptor is widely expressed in the central nervous system, especially in neurons and oligodendrocytes .
Mode of Action
Apelin-36 binds to the APJ receptor and forms an APJ/Apelin-36 complex . This complex is localized to intracellular lysosomes through the Rab7 signaling pathway, leading to persistent desensitization of APJ . This interaction between Apelin-36 and the APJ receptor activates various signaling pathways, modulating cell apoptosis .
Biochemical Pathways
The Apelinergic system, which includes Apelin-36, modulates cell apoptosis by activating various signaling pathways, including phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), 5’AMP-activated protein kinase (AMPK), and protein kinase A (PKA) . Apelin-36 has been found to protect neurons by inhibiting apoptosis through the PI3K/Akt signaling pathways .
Pharmacokinetics
It is known that apelin-36 can modulate blood glucose and body weight . A variant of Apelin-36, Apelin-36(L28A), was found to retain full metabolic activity but was 100-fold impaired in its ability to activate APJ . This suggests that modifications to the Apelin-36 peptide can influence its bioavailability and interaction with the APJ receptor.
Result of Action
Apelin-36 has been shown to have protective effects against cell apoptosis, allowing for quicker recovery after stroke . It has been found to protect neurons by inhibiting apoptosis through different pathways, ultimately reducing infarct size . In addition, Apelin-36 was able to protect mice from the negative metabolic consequences of prolonged high-fat diet, reducing body weight and blood glucose, improving glucose tolerance, and correcting the lipid profile .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXGOOSANFUBIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C185H304N68O43S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4201 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apelin-36 | |
Q & A
A: Apelin-36 exerts its effects primarily by binding to the G protein-coupled receptor APJ. []
A: Research suggests that Apelin-36 might have APJ-independent metabolic activities, meaning it could interact with other, yet unidentified targets. [] Further research is needed to confirm these findings and identify these potential targets.
A: Apelin-36 binding to APJ activates various signaling pathways, including Gi protein-dependent pathways like inhibition of cAMP production and activation of MAP kinases. [] These pathways contribute to apelin's effects on cardiovascular function, glucose homeostasis, and potentially other physiological processes.
A: Apelin-36 administration has been shown to improve glucose tolerance and lower blood glucose levels in diet-induced obese mice, independent of APJ activation. [] The exact mechanism of this APJ-independent metabolic activity remains to be fully elucidated.
ANone: The specific molecular formula and weight information for Apelin-36 are not provided in the provided research excerpts. You can determine the molecular formula based on the amino acid sequence and calculate the molecular weight.
ANone: The provided research excerpts do not contain information on spectroscopic data for Apelin-36.
A: Apelin-36, like many peptides, is susceptible to degradation. While the provided research excerpts don't offer comprehensive stability data, they suggest a relatively short half-life in vivo. []
A: Pegylation has been investigated as a method for increasing the half-life of Apelin-36. Appending a polyethylene glycol (PEG) moiety to Apelin-36, particularly at a specific site within the molecule, has shown promise in improving its stability and extending its duration of action. []
ANone: Apelin-36 is a peptide hormone and is not known to possess catalytic properties. Its primary function is to bind to and activate its receptor, APJ, triggering downstream signaling events.
A: Modifications to Apelin-36, particularly at the Leucine residue at position 28 (L28), significantly impact its activity. The Apelin-36(L28A) variant exhibits significantly reduced APJ activation while retaining full metabolic activity. [] This highlights the potential for developing Apelin-36 analogs with selective activity profiles.
A: This variant is crucial as it demonstrates the separation of Apelin-36's cardiovascular and metabolic activities. While less potent at activating APJ and lacking blood pressure-lowering effects, Apelin-36(L28A) retains its ability to improve glucose homeostasis. []
ANone: The provided research focuses on the preclinical investigation of Apelin-36 and does not delve into SHE regulations, which become relevant in later stages of drug development.
A: The research indicates that Apelin-36 has a short half-life in vivo, necessitating the exploration of strategies like pegylation to enhance its duration of action. []
A: Apelin-36 exhibits both cardiovascular effects, such as blood pressure regulation and cardiac contractility modulation, and metabolic effects, including glucose homeostasis improvement and potential influence on body weight. []
A: Researchers have utilized rodent models, specifically diet-induced obese mice and spontaneously hypertensive rats, to investigate the metabolic and cardiovascular effects of Apelin-36. []
A: In vivo studies have shown that Apelin-36 can reduce body weight gain, lower blood glucose, improve glucose tolerance, and positively influence lipid profiles in diet-induced obese mice. [] Additionally, it has demonstrated blood pressure-lowering effects in hypertensive rats. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

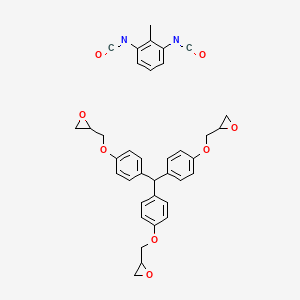
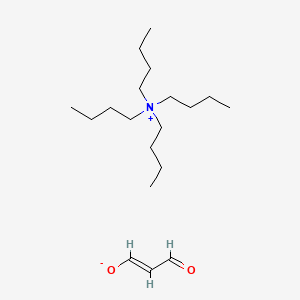
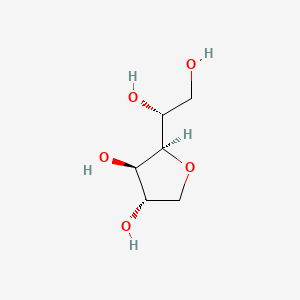

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)
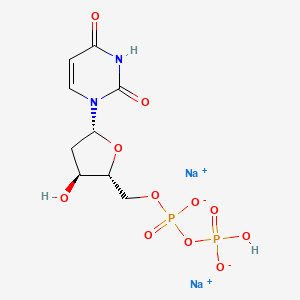

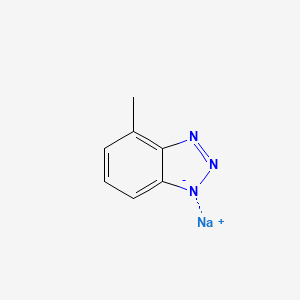
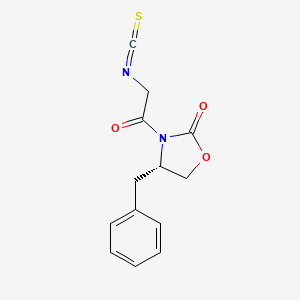

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)